3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.: 889943-47-9
VCID: VC2528950
InChI: InChI=1S/C11H14N4/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9/h1-2,5,7,9,12H,3-4,6,8H2
SMILES: C1CC(CNC1)C2=NN=C3N2C=CC=C3
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol

3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine

CAS No.: 889943-47-9

Cat. No.: VC2528950

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine - 889943-47-9

Specification

CAS No. 889943-47-9
Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
IUPAC Name 3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C11H14N4/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9/h1-2,5,7,9,12H,3-4,6,8H2
Standard InChI Key ZWXUXOSRVISZHS-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=NN=C3N2C=CC=C3
Canonical SMILES C1CC(CNC1)C2=NN=C3N2C=CC=C3

Introduction

Structural Characteristics

3-(3-Piperidinyl) triazolo[4,3-a]pyridine consists of a triazole ring fused to a pyridine ring, forming the triazolo[4,3-a]pyridine core, with a piperidine substituent attached at the 3-position. This structural arrangement creates a molecule with multiple nitrogen atoms that can participate in various interactions, including hydrogen bonding and coordination with metals.

The 1,2,4-triazolo[4,3-a]pyridine core typically adopts a planar structure, as observed in similar compounds. X-ray crystallographic studies of related molecules have shown that certain bonds within the triazolopyridine system, such as C8–N9, C4–N9, and C1–N2, are significantly longer than typical C=N bonds (1.28 Å), indicating substantial conjugation within the fused ring system .

The piperidine substituent introduces three-dimensionality to the otherwise planar triazolopyridine scaffold. In the piperidinyl moiety, the six-membered ring likely adopts a chair conformation, which is the energetically favorable arrangement for saturated six-membered rings.

Table 1: Key Structural Features of 3-(3-Piperidinyl) triazolo[4,3-a]pyridine

Structural ElementDescription
Core Scaffold1,2,4-triazolo[4,3-a]pyridine
Substituent3-Piperidinyl group at position 3
Ring SystemsTwo fused rings (triazole, pyridine) plus piperidine
HeteroatomsMultiple nitrogen atoms (3 in triazole, 1 in pyridine, 1 in piperidine)
ConjugationExtended π-electron system in the triazolopyridine portion
Spatial ArrangementPlanar triazolopyridine with three-dimensional piperidine extension
Synthetic ApproachKey ReagentsReaction ConditionsExpected Yield
Oxidative Cyclization with NCSHydrazone precursor, NCS, DMF0°C initially, then room temperature>90% for core structure
Direct Functionalization triazolo[4,3-a]pyridine, piperidine derivativesVaries based on coupling chemistryVariable depending on method
Palladium-Catalyzed CouplingHalogenated triazolopyridine, piperidine derivativesElevated temperature, inert atmosphereTypically 60-85%
Click Chemistry ApproachesAzide-functionalized triazolopyridine, alkyne-functionalized piperidineRoom temperature, copper catalystOften >80%

Chemical Properties

The chemical properties of 3-(3-Piperidinyl) triazolo[4,3-a]pyridine can be extrapolated from related compounds and fundamental principles of organic chemistry.

Physical state data for the related compound 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one indicates it exists as a solid at room temperature with a melting point range of 230-234°C . While the addition of a piperidine substituent would alter these properties, 3-(3-Piperidinyl) triazolo[4,3-a]pyridine would also likely be a solid at ambient conditions.

The reactivity of 3-(3-Piperidinyl) triazolo[4,3-a]pyridine is influenced by both the electron-deficient nature of the triazolopyridine core and the basic character of the piperidine nitrogen. This combination creates multiple reactive sites within the molecule.

Table 3: Predicted Chemical Properties of 3-(3-Piperidinyl) triazolo[4,3-a]pyridine

PropertyPredicted CharacteristicsBasis for Prediction
Physical State (20°C)SolidBased on related triazolopyridines
SolubilityModerate in polar organic solvents; limited in waterBased on structural polarity and hydrogen bonding capabilities
StabilityRelatively stable to air and moistureDue to aromatic character of triazolopyridine system
Acid-Base BehaviorWeakly basic due to nitrogen atomsPresence of basic nitrogens in both triazole and piperidine moieties
ReactivitySusceptible to electrophilic and nucleophilic reactionsBased on electronic distribution in the molecule
UV AbsorptionLikely absorbs in the UV regionDue to aromatic and conjugated systems

Biological Activities

The biological activity profile of 3-(3-Piperidinyl) triazolo[4,3-a]pyridine can be inferred from studies on related triazolopyridine derivatives, which have demonstrated diverse pharmacological properties.

The triazolopyridine scaffold itself has been identified as a privileged structure in medicinal chemistry, exhibiting various biological activities including antibacterial, antifungal, and antitumor properties. The addition of the piperidine moiety likely modifies these inherent activities, potentially enhancing certain properties or introducing new ones.

Research on related compounds suggests that triazolopyridines can interact with various biological targets. For instance, some triazolo[1,5-a]pyridine derivatives have shown potent activity as RORγt inverse agonists, with potential applications in treating inflammatory conditions such as psoriasis . While 3-(3-Piperidinyl) triazolo[4,3-a]pyridine features a different isomeric arrangement, the structural similarities suggest it might exhibit comparable activity profiles.

Potential ActivityPossible MechanismEvidence from Related Structures
Adenosine Receptor InteractionAntagonism or modulation of adenosine receptor subtypesActivity observed in similar nitrogen-containing heterocycles
Anti-inflammatoryInhibition of pro-inflammatory cytokine productionRelated to activities documented for triazolopyridine derivatives
AntimicrobialDisruption of bacterial cell processesCommon activity of many nitrogen heterocycles with similar structural features
CNS ActivityInteraction with neurotransmitter systemsStructural similarity to known neuroactive compounds containing piperidine
AntitumorMultiple potential mechanisms including enzyme inhibitionDocumented for various triazole-containing structures

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for optimizing compounds based on the 3-(3-Piperidinyl) triazolo[4,3-a]pyridine scaffold.

Studies on related triazolopyridine derivatives have revealed that subtle structural changes can significantly impact biological activity. For example, research on triazolo[1,5-a]pyridine derivatives demonstrated that methyl substitutions on the triazolopyridine ring resulted in reduced biological activity, likely due to steric hindrance in target binding pockets .

For 3-(3-Piperidinyl) triazolo[4,3-a]pyridine, several structural elements could be modified to tune its properties and activities:

Table 5: Structure-Activity Relationship Considerations for 3-(3-Piperidinyl) triazolo[4,3-a]pyridine

Modification SitePotential Impact on PropertiesPotential Impact on Biological Activity
Piperidine RingChanges in lipophilicity and solubility based on substituentsAltered binding affinity and selectivity for target proteins
Triazolopyridine CoreModified electronic distribution affecting reactivityChanged interaction strength with biological receptors
Position of AttachmentDifferent spatial arrangements of the piperidineAltered fit within binding pockets of target proteins
Additional Functional GroupsIntroduction of hydrogen bond donors/acceptorsEnhanced potency, selectivity, or pharmacokinetic properties
StereochemistryConfiguration at the piperidine ringPotential for stereoselective interactions with biological targets
Application DomainSpecific Potential UsesKey Advantages
Drug DiscoveryLead compound for receptor modulatorsMulti-nitrogen scaffold with drug-like properties
NeuropharmacologyCentral nervous system active agentsStructural similarity to known neuroactive compounds
Coordination ChemistryLigands for metal complexesMultiple coordination sites from nitrogen atoms
CatalysisOrganocatalyst or ligand for metal catalystsUnique electronic and steric properties
Analytical ChemistryChelating agent or fluorescent probePotential for selective binding and detection

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